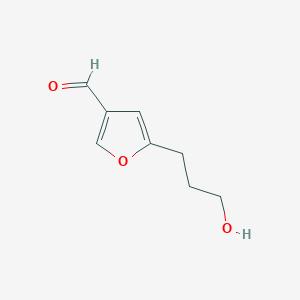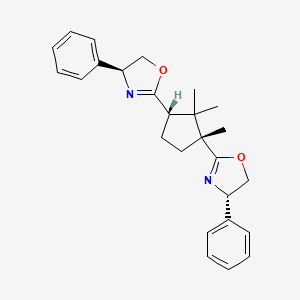![molecular formula C9H5ClN2O3S B12875826 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a cyanomethyl group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-(cyanomethyl)benzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-(Cyanomethyl)benzo[d]oxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The cyanomethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by nucleophilic substitution with amines.
Alcohols and Thiols: Formed by substitution with alcohols and thiols.
Oxidized and Reduced Derivatives: Formed by oxidation and reduction of the cyanomethyl group.
Applications De Recherche Scientifique
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.
Chemical Biology: Used in the design of probes and sensors for detecting biological molecules and environmental pollutants.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide bonds. The compound can interact with biological targets such as enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group is particularly reactive, allowing for the selective modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group but has a similar benzoxazole core.
2-(Methoxymethyl)benzo[d]oxazole: Contains a methoxy group instead of a cyanomethyl group.
Uniqueness
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the cyanomethyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the development of complex molecules.
Propriétés
Formule moléculaire |
C9H5ClN2O3S |
|---|---|
Poids moléculaire |
256.67 g/mol |
Nom IUPAC |
2-(cyanomethyl)-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O3S/c10-16(13,14)6-1-2-8-7(5-6)12-9(15-8)3-4-11/h1-2,5H,3H2 |
Clé InChI |
XYQSJQVTCZGOAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


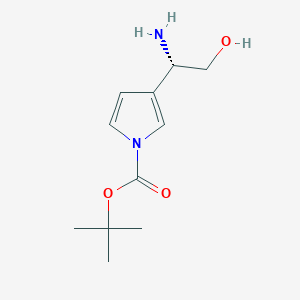

![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)

![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
![4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12875766.png)


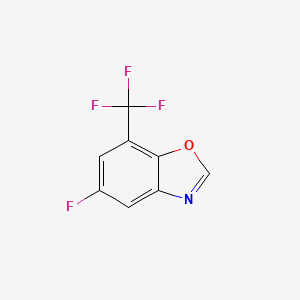

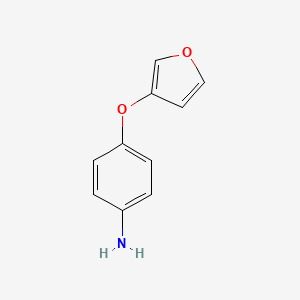
![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
